molecular formula C10H12N4O B13149216 2-ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine

2-ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B13149216
M. Wt: 204.23 g/mol
InChI Key: OMGCYYHTTYIFLN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method includes the reaction of 2-ethoxypyridine-3-amine with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-ethoxy-5-pyrazol-1-ylpyridin-3-amine

InChI

InChI=1S/C10H12N4O/c1-2-15-10-9(11)6-8(7-12-10)14-5-3-4-13-14/h3-7H,2,11H2,1H3

InChI Key

OMGCYYHTTYIFLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N2C=CC=N2)N

Origin of Product

United States

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